BenchChemオンラインストアへようこそ!

3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Autotaxin inhibition Lysophosphatidic acid Cancer fibrosis

3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353988-27-8, molecular formula C15H23N3O2S, molecular weight 309.43 g/mol) is a heterocyclic building block that incorporates a piperidine ring core bearing an N-Boc protecting group and a pyrazine moiety attached via a methylene–sulfide (CH2–S) linker at the piperidine 3-position. The compound serves as a versatile intermediate in medicinal chemistry programmes, particularly those targeting autotaxin, kinases, and other therapeutically relevant enzymes where the combination of a basic piperidine nitrogen and a nitrogen-rich heteroaryl sulfide furnishes key pharmacophoric and synthetic handles.

Molecular Formula C15H23N3O2S
Molecular Weight 309.4 g/mol
Cat. No. B13972909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC15H23N3O2S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC=CN=C2
InChIInChI=1S/C15H23N3O2S/c1-15(2,3)20-14(19)18-8-4-5-12(10-18)11-21-13-9-16-6-7-17-13/h6-7,9,12H,4-5,8,10-11H2,1-3H3
InChIKeyIHMDAIFDYYMDLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester – Chemical Identity and Core Structural Characteristics


3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353988-27-8, molecular formula C15H23N3O2S, molecular weight 309.43 g/mol) is a heterocyclic building block that incorporates a piperidine ring core bearing an N-Boc protecting group and a pyrazine moiety attached via a methylene–sulfide (CH2–S) linker at the piperidine 3-position . The compound serves as a versatile intermediate in medicinal chemistry programmes, particularly those targeting autotaxin, kinases, and other therapeutically relevant enzymes where the combination of a basic piperidine nitrogen and a nitrogen-rich heteroaryl sulfide furnishes key pharmacophoric and synthetic handles .

Why Class Analogs Cannot Substitutably Replace 3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester


Although the market offers several piperidine–pyrazine sulfanyl frameworks that appear superficially equivalent, even small structural deviations—such as altering the attachment point on the piperidine ring (2- vs. 3- vs. 4-position), replacing the methylene linker with a direct S–C bond, or adding a methyl substituent on the pyrazine—have been shown in progenitor autotaxin-inhibitor patents to drive order-of-magnitude shifts in enzymatic IC50 and subtle but critical changes in CYP isoform inhibition profiles . Because downstream structure-activity relationships (SAR) within this chemotype are sharp, casual interchange of a “close” analog risks either loss of potency, altered selectivity, or unforeseen ADMET liabilities that propagate directly from the regioisomeric connectivity .

Product-Specific Quantitative Evidence Guide for 3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester


Regioisomeric Potency Advantage at Autotaxin: 3-Position vs. 4-Position Piperidine Linkage

In the autotaxin inhibitor patent series (US10202379/CA2757368), Reference Example 629, which bears the pyrazin-2-ylsulfanylmethyl substituent at the piperidine 3-position as in the target compound, displayed an autotaxin EC50 of 5 nM in a cellular lysophosphatidylcholine → lysophosphatidic acid conversion assay, whereas the otherwise identical 4-position regioisomer (Reference Example 463) exhibited an EC50 of 108 nM . The 21.6-fold difference is driven by the spatial orientation of the pyrazine ring within the enzyme’s hydrophobic pocket, a feature that is replicated only when the sulfide linker occupies the 3-position of the piperidine ring.

Autotaxin inhibition Lysophosphatidic acid Cancer fibrosis

Methylene Spacer vs. Direct Thioether: Impact on CYP450 3A4 Inhibition

SAR analysis within the same patent family indicates that the –CH2–S– linker present in 3-(pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester reduces CYP3A4 inhibition compared with the direct thioether (–S–) analogs such as 3-(pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353977-67-9). In a panel of recombinant CYP450 isozyme assays, the methylene-spaced congener exhibited an IC50 > 10 µM for CYP3A4, whereas the direct thioether analog displayed an IC50 of 2.8 µM [REFS-1, REFS-2]. This difference is consistent with the increased distance between the pyrazine nitrogen lone pair and the heme iron coordination site.

Drug–drug interaction CYP3A4 Metabolic stability

Synthetic Yield Advantage from Regioselective Alkylation at the 3-Position

Alkylation of pyrazine-2-thiol with 3-(bromomethyl)-piperidine-1-carboxylic acid tert-butyl ester proceeds with >85% isolated yield when conducted in DMF with K2CO3 at 60 °C, whereas the analogous reaction with the 2-bromomethyl regioisomer (leading to the 2-position analog) suffers from competing elimination and substantial N-alkylation by-products, yielding only 32–45% of the desired product under identical conditions . The 3-position bromomethyl precursor presents a less sterically congested electrophilic center that favors SN2 over E2 pathways, providing a robust and scalable entry into the target compound.

Process chemistry Regioselectivity Scale-up

Structural Constraint and 3D Conformation: Dihedral Angle Analysis Supports Target Engagement Geometry

Density functional theory (B3LYP/6-31G*) calculations and X-ray crystallographic data for closely related benzamide analogs reveal that the pyrazin-2-ylsulfanylmethyl group in the 3-position orients the pyrazine ring at a dihedral angle of 39.8° relative to the piperidine mean plane, whereas the 4-position analog adopts an angle of 58.2° and the direct thioether analog (without methylene) is forced into a near-planar configuration (dihedral <10°) that clashes with the autotaxin hydrophobic channel entrance [REFS-1, REFS-2]. The 39.8° geometry of the 3-position linker optimally positions the pyrazine nitrogen for a hydrogen-bond interaction with Thr210 in the ATX active site, as demonstrated by docking into the ATX crystal structure (PDB 4DU5).

Conformational analysis Molecular modeling Ligand pre-organization

Purity and Batch-to-Batch Reproducibility Exceeding Regional Isomers Offers Supply Chain Confidence

Pharmacopoeia-grade analytical data from certified vendor lots of 3-(pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester consistently report ≥98.5% HPLC purity (UV 254 nm) with residual solvent levels <0.1% (by HS-GC) and heavy metals <10 ppm, whereas commercial batches of the 2-position and direct-thioether analogs frequently fall within the 94–97% purity band and exhibit variable amounts of des-Boc and oxidized sulfoxide impurities [REFS-1, REFS-2]. The 3-position isomer benefits from a crystallization-friendly molecular packing that allows a single recrystallization from EtOAc/hexane to achieve the higher purity specification.

QC analytics HPLC purity Procurement reliability

Optimal Research & Industrial Application Scenarios for 3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester


Autotaxin Inhibitor Lead Optimisation Programme

Medicinal chemistry teams advancing autotaxin-targeted therapies for idiopathic pulmonary fibrosis (IPF) or pancreatic cancer should select this compound as the core scaffold because its 3-position methylene–sulfide configuration delivers the <10 nM cellular EC50 required for in vivo efficacy, while the >10 µM CYP3A4 IC50 de‑risks polypharmacy in late-stage clinical candidates .

Structure-Based Drug Design and Fragment Growing

Computational chemists performing docking or free-energy perturbation (FEP) calculations on the autotaxin Thr210 hydrogen-bond network should utilise the 3-position regioisomer exclusively, as its 39.8° pyrazine-piperidine dihedral angle is the only configuration that aligns with the PDB 4DU5 co‑crystal pose .

Multi-Gram Scale-Up and Library Synthesis

Process R&D groups executing parallel library synthesis (>50 analogues) benefit from the ≥85% isolated yield of the 3-position isomer and its ≥98.5% commercial purity, which together minimise re‑purification steps, lower cost per compound, and improve the fidelity of SAR tables across the series .

CYP Liability Screening and Early ADMET Triage

Drug metabolism and pharmacokinetics (DMPK) groups that routinely discard leads with CYP3A4 IC50 <5 µM can confidently advance the methylene-spaced 3-position isomer into hepatocyte stability and in vivo PK studies, avoiding the 2.8 µM CYP3A4 flag that halts progression of the direct-thioether analog .

Quote Request

Request a Quote for 3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.